molecular formula C28H31N3O3S2 B12202011 2-(4-tert-butylphenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-tert-butylphenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12202011
M. Wt: 521.7 g/mol
InChI Key: LQIXNRQHESWXRN-PYCFMQQDSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, a class of nitrogen- and sulfur-containing heterocycles with demonstrated bioactivity in antimicrobial, antitumor, and anticonvulsant applications . The molecule features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a 4-tert-butylphenoxy group and at position 3 with a (Z)-configured thiazolidinone ring bearing a hexyl chain. Its planar structure, stabilized by intramolecular π-hole interactions between carbonyl groups, is critical for maintaining rigidity and binding affinity .

Properties

Molecular Formula

C28H31N3O3S2

Molecular Weight

521.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O3S2/c1-5-6-7-9-17-31-26(33)22(36-27(31)35)18-21-24(29-23-11-8-10-16-30(23)25(21)32)34-20-14-12-19(13-15-20)28(2,3)4/h8,10-16,18H,5-7,9,17H2,1-4H3/b22-18-

InChI Key

LQIXNRQHESWXRN-PYCFMQQDSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C(C)(C)C)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C(C)(C)C)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenyl chloroacetate. This intermediate is then reacted with sodium methacrylate in acetonitrile to produce 2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-tert-butylphenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of copolymers with unique properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of advanced materials with specific mechanical or thermal properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 4-tert-butylphenoxy and 3-hexyl-thiazolidinone substituents. Comparative analysis with analogues reveals:

Compound Name Substituents (Position 2/3) Key Structural Differences Bioactivity Highlights
2-(Ethylamino)-3-[(Z)-(3-(2-phenylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one Ethylamino (2); 2-phenylethyl-thiazolidinone (3) Aromatic vs. aliphatic substituents Higher solubility due to ethylamino
2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Allylamino (2); isopropyl-thiazolidinone (3) Shorter alkyl chain at thiazolidinone Reduced cytotoxicity vs. hexyl derivative
Pyrido[3',2':4,5]furo[3,2-d]pyrido[1,2-a]pyrimidines Fused furan ring Expanded π-system Enhanced anticonvulsant activity
  • Impact of Phenoxy vs. Amino Groups: The 4-tert-butylphenoxy group in the target compound confers greater lipophilicity compared to ethylamino or allylamino substituents, improving membrane permeability but reducing aqueous solubility .

Physicochemical and Crystallographic Properties

  • Planarity: X-ray studies confirm that pyrido[1,2-a]pyrimidin-4-ones are nearly planar, with intramolecular C=O···C=O interactions stabilizing the structure . This contrasts with non-planar pyrimidoazepines (e.g., compound 7h ), which show reduced bioactivity.
  • Solubility: The tert-butylphenoxy group increases logP compared to amino-substituted analogues, likely reducing aqueous solubility but improving lipid bilayer penetration .

Biological Activity

The compound 2-(4-tert-butylphenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel organic molecule that combines elements from thiazolidinone and pyridopyrimidine structures. Its unique chemical properties suggest potential biological activities that warrant thorough investigation.

Chemical Structure and Properties

The molecular formula for this compound is C23H27N3O3SC_{23}H_{27}N_3O_3S, with a molecular weight of approximately 451.6 g/mol. The IUPAC name provides insight into its structural components, which include a pyrido[1,2-a]pyrimidinone core and thiazolidinone moiety, indicating a potential for diverse biological interactions.

PropertyValue
Molecular FormulaC23H27N3O3S
Molecular Weight451.6 g/mol
IUPAC Name(5Z)-5-[[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyVTKNOGVHHDDXGD-LGMDPLHJSA-N

The biological activity of this compound is likely mediated through its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and protein interactions due to its structural features:

  • Enzyme Inhibition : The thiazolidinone ring may interact with key enzymes involved in metabolic pathways.
  • Receptor Binding : The compound's structure suggests potential binding to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. The compound has shown significant activity against various bacterial strains, including:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values indicate strong inhibitory effects.
  • Pseudomonas aeruginosa : The compound demonstrated effective biofilm inhibition at concentrations similar to its MIC.

Anticancer Properties

Thiazolidinone derivatives have been recognized for their anticancer activities. Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation through:

  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Interference with cell cycle progression.

Case Studies and Research Findings

A review of literature reveals several studies focused on the biological activity of thiazolidinone derivatives:

  • Antibiofilm Activity : A study explored the antibiofilm effects of thiazolidinones against Staphylococcus epidermidis, finding that specific derivatives significantly reduced biofilm formation .
    • Results :
      • Compound 1h showed a reduction in biofilm formation by over 50% at MIC concentrations.
      • The mechanism was linked to inhibition of the YycG histidine kinase, crucial for biofilm formation and antibiotic resistance.
  • Anticancer Activity : Research on thiazolidinone analogs indicated their potential as anticancer agents, particularly through mechanisms involving PPAR-gamma activation .
    • Findings :
      • Compounds exhibited cytotoxicity against various cancer cell lines.
      • Structure-activity relationship (SAR) analyses revealed that modifications to the thiazolidinone ring enhanced anticancer potency.

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